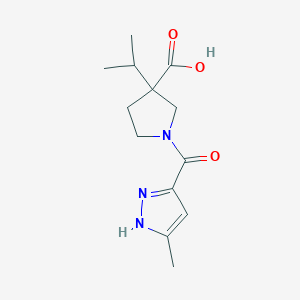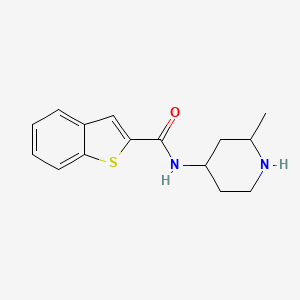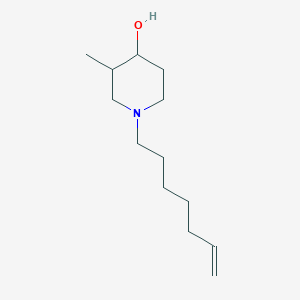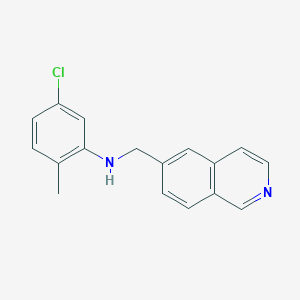
2-(1-Pyrrolidinyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Pyrrolidinyl)-4-quinazolinamine, also known as PPQ, is a small molecule that has shown potential as a therapeutic agent in various scientific studies. PPQ belongs to the class of quinazolinamines, which are known to have diverse biological activities.
作用机制
The exact mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine is not fully understood, but it is believed to act through multiple pathways. 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-(1-Pyrrolidinyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may improve cognitive function. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
2-(1-Pyrrolidinyl)-4-quinazolinamine has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 2-(1-Pyrrolidinyl)-4-quinazolinamine has some limitations, including its poor solubility in water and its instability under certain conditions.
未来方向
There are several future directions for 2-(1-Pyrrolidinyl)-4-quinazolinamine research. One area of interest is the development of 2-(1-Pyrrolidinyl)-4-quinazolinamine derivatives with improved solubility and stability. Another area of interest is the investigation of the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(1-Pyrrolidinyl)-4-quinazolinamine is a small molecule with potential therapeutic applications in cancer research, neurology, and immunology. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine as a therapeutic agent.
合成方法
2-(1-Pyrrolidinyl)-4-quinazolinamine can be synthesized via a multi-step reaction process involving the condensation of 2-aminobenzonitrile and pyrrolidine. The resulting intermediate is then reacted with various reagents to obtain the final product. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized by several researchers to increase the yield and purity of the compound.
科学研究应用
2-(1-Pyrrolidinyl)-4-quinazolinamine has been extensively studied in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 2-(1-Pyrrolidinyl)-4-quinazolinamine has shown potential as a therapeutic agent in the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
2-pyrrolidin-1-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-11-9-5-1-2-6-10(9)14-12(15-11)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWSKPZBJDKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-YL)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)







![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)